molecular formula C19H19Cl2FN2O3S B7698112 N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B7698112
M. Wt: 445.3 g/mol
InChI Key: ZCXSSFIKVIAKNL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,4-dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with 2,4-dichlorobenzyl chloride under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzyl)piperidine-4-carboxamide
  • N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 2,4-dichlorobenzyl and 4-fluorophenylsulfonyl groups distinguishes it from other similar compounds, potentially leading to different pharmacological activities and applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-2-1-14(18(21)11-15)12-23-19(25)13-7-9-24(10-8-13)28(26,27)17-5-3-16(22)4-6-17/h1-6,11,13H,7-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSSFIKVIAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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